2-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanenitrile
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the synthesis of heterocyclic compounds containing a benzoxazole moiety from 2-benzoxazol-2-yl-2(4-oxo-3-phenylthiadiazolidin-2-ylidene)-ethanenitrile. These compounds are expected to have biological activity (Abdelhamid, Baghos, & Halim, 2008).
- Another study examined the ultraviolet spectra of various aminopyridines and their derivatives in different solutions. The introduction of certain groups into the phenyl or pyridyl ring, including methylation, resulted in a bathochromic shift (Cumper & Singleton, 1968).
Biological and Pharmaceutical Research
- Research on Methylglyoxal (MG), a reactive alpha-oxoaldehyde, showed its formation in various enzymatic and nonenzymatic reactions. MG modifies arginine and lysine residues in proteins, forming advanced glycation end-products. These products are associated with complications of diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Crystallography and Structural Analysis
- Studies on the crystal structures of various compounds related to 2-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanenitrile revealed insights into their molecular conformations. For example, in one study, the phenyl ring and the azo group in the compound were not coplanar due to steric hindrance (Özbey, Kendi, İde, & Mak, 1995).
Chemical Reactions and Transformations
- Research on the preparation of oxetanes from photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils provided insights into the yields and the nature of byproducts formed in these reactions (van Wolven, Döpp, & Henkel, 2006).
Applications in Material Science
- In a study, mono- and dinuclear Ni(II) complexes were synthesized from quinazoline-type ligands. The spectroscopic data and antimicrobial activity of these complexes were investigated, showcasing their potential in material science applications (Chai et al., 2017).
properties
IUPAC Name |
2-[4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-10-9-12-5-7-13(8-6-12)20-11-16-17(21)14-3-1-2-4-15(14)18(16)22/h1-8,11,21H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBHBUAZOUVKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)CC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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